1H-Imidazole-2-propanoic acid, 4,5-diphenyl-

Pharmaceutical Analysis Impurity Profiling Reference Standards

Analytical scientists requiring a reliable reference standard for quantifying Oxaprozin Impurity 1 cannot substitute with structurally similar imidazole derivatives-these analogs exhibit distinct retention times, MS fragmentation, and solubility, rendering them unsuitable for pharmacopeial methods. This compound is the exact impurity specified in Oxaprozin monographs, supplied as a ≥98% pure reference standard. • Enables accurate HPLC/UPLC quantification, system suitability testing, and relative response factor (RRF) determination • Supports stability-indicating method validation for ANDA/DMF regulatory submissions • Traceable to USP/EP reference standards, ensuring cross-laboratory data comparability

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 55217-15-7
Cat. No. B057779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-2-propanoic acid, 4,5-diphenyl-
CAS55217-15-7
SynonymsWy 23120;  3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic Acid
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(N2)CCC(=O)O)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O2/c21-16(22)12-11-15-19-17(13-7-3-1-4-8-13)18(20-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20)(H,21,22)
InChIKeyJYMCCVMGJODMDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole-2-propanoic acid, 4,5-diphenyl- (CAS 55217-15-7) for Analytical & Pharmaceutical R&D


1H-Imidazole-2-propanoic acid, 4,5-diphenyl- (CAS 55217-15-7), also known as 3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid, is a 4,5-diarylimidazole derivative with a propanoic acid side chain. Its molecular formula is C18H16N2O2, and its molecular weight is 292.33 g/mol [1]. It is a recognized impurity of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin (CAS 21256-18-8) and is frequently employed as a reference standard in pharmaceutical analytical method development, validation, and quality control .

Why Generic 4,5-Diarylimidazoles Cannot Substitute for CAS 55217-15-7 in Regulated Analytical Workflows


While the 4,5-diarylimidazole scaffold is common to many bioactive molecules, substitution at the 2-position is a critical determinant of both biological activity and analytical behavior. A user seeking to quantify or track the specific impurity profile of Oxaprozin cannot substitute 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- with a structurally related compound like 2-(4-hydroxyphenyl)-4,5-diphenylimidazole, which exhibits MAGL inhibitory activity [1], or a 4,5-diphenylimidazole derivative with N-phenylacetamide substitution, which shows potent α-glucosidase inhibition [2]. These analogs will possess distinct chromatographic retention times, mass spectrometric fragmentation patterns, and solubility profiles, rendering them unsuitable as reference standards for the specific impurity defined by pharmacopeial monographs for Oxaprozin .

Quantitative Differentiation of CAS 55217-15-7 from Closest Analogs


Regulatory-Defined Identity as an Oxaprozin Impurity vs. Parent Drug and Other Impurities

1H-Imidazole-2-propanoic acid, 4,5-diphenyl- is designated as Oxaprozin Impurity 1 (or Imidazole Analog) in regulatory documentation, differentiating it from the active pharmaceutical ingredient (API) Oxaprozin [1]. While the parent drug Oxaprozin exhibits an anti-inflammatory effect 2-9 times stronger than aspirin and ibuprofen in animal models , the impurity itself is not indicated for therapeutic use. Its utility is in analytical methods, where it serves as a reference marker for purity assessment, distinct from other related substances like Oxaprozin Impurity 9 (the methyl ester derivative, CAS 1075748-68-3) or the N-Nitroso Oxaprozin impurity .

Pharmaceutical Analysis Impurity Profiling Reference Standards

Target Engagement: Lack of Therapeutic Potency vs. Potent ACAT and α-Glucosidase Inhibitors

The specific 2-propanoic acid substitution on the 4,5-diphenylimidazole core of CAS 55217-15-7 renders it biologically distinct from highly optimized 2-substituted analogs. While the target compound is an impurity with no reported therapeutic activity, closely related 2-substituted 4,5-diphenylimidazole derivatives demonstrate potent, quantitative biological activities. For example, certain 2-(1,3-dioxan-2-yl)-4,5-diphenyl-1H-imidazoles are potent ACAT inhibitors with IC50 values as low as 60 nM [1]. Similarly, a series of 4,5-diphenylimidazole-N-phenylacetamide derivatives exhibited α-glucosidase inhibition with IC50 values from 90.0 to 598.5 µM, all superior to the standard inhibitor acarbose (IC50 = 750.0 µM) [2]. This stark difference in activity profile demonstrates that the 2-substituent critically governs target engagement.

Enzyme Inhibition Drug Discovery Lipid Metabolism

Anti-inflammatory Potential: A Structural Analog with Distinct COX-2 Selectivity Profile

While CAS 55217-15-7 is the imidazole analog of the NSAID Oxaprozin, it is not designed as a COX inhibitor. In contrast, a series of 4,5-diaryl-2-(2-alkylthio-5-imidazolyl) imidazole derivatives, which are structurally related, have been synthesized and evaluated for their cyclooxygenase (COX) inhibition [1]. These compounds demonstrated anti-nociceptive and anti-inflammatory activities in mouse models (e.g., xylene-induced ear edema and acetic acid-induced writhing), but were found to be less selective for COX-2 compared to the selective COX-2 inhibitor celecoxib [2]. This illustrates that even within the same core scaffold, the specific 2-substituent of CAS 55217-15-7 yields a compound with no reported COX activity, distinguishing it from other analogs with quantifiable, albeit moderate, anti-inflammatory effects.

Inflammation COX Inhibition Analgesic

Thromboxane A2 (TXA2) Receptor Antagonism: Differentiated from 4,5-Diphenylimidazole (DPI)

It is critical to distinguish the target compound, 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-, from the simpler core structure 4,5-diphenylimidazole (DPI). DPI has been investigated as an inhibitor of thromboxane A2 (TXA2) receptors, showing an effect on the proliferation of Brucella abortus in macrophages [1]. Furthermore, a more complex derivative, Trifenagrel (2-[2-(2-dimethylaminoethoxy) phenyl]-4,5-diphenylimidazole), is a potent inhibitor of arachidonate- and collagen-induced platelet aggregation with an IC50 of 0.3-3.0 µM [2]. The target compound lacks the critical functional groups necessary for this TXA2 receptor activity, highlighting a clear functional divergence based on the 2-position substitution.

Platelet Aggregation Thromboxane Brucella

High-Value Procurement Scenarios for 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- (CAS 55217-15-7)


Oxaprozin Drug Product Quality Control and Impurity Profiling

This is the primary and most critical application. 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- is used as a reference standard (Oxaprozin Impurity 1) in high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods to identify and quantify this specific impurity in Oxaprozin drug substance and finished dosage forms, as required by regulatory filings (e.g., ANDA, DMF) [1].

Analytical Method Development and Validation

Pharmaceutical analytical scientists procure this compound to develop, optimize, and validate stability-indicating methods for Oxaprozin. It is used to establish system suitability parameters, determine relative retention times (RRTs), and calculate relative response factors (RRFs) to ensure accurate and reproducible quantitation of the impurity during forced degradation studies and long-term stability testing .

Reference Standard for Metabolite and Degradant Studies

Given its structural relation to Oxaprozin, this compound serves as a valuable marker for investigating potential metabolic pathways or chemical degradation products of the parent drug. Its well-defined structure aids in the identification of unknown peaks observed during LC-MS analysis of biological samples or stressed drug formulations .

Calibration of Custom Synthesized Impurity Batches

Organizations that custom-synthesize impurities for in-house use may procure a small quantity of this reference standard to calibrate and assign potency values to their own working standards, ensuring traceability and comparability of analytical results across different studies and laboratories.

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